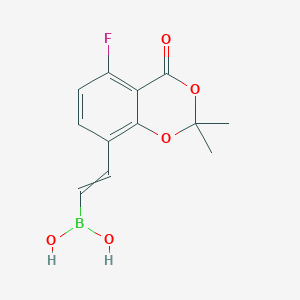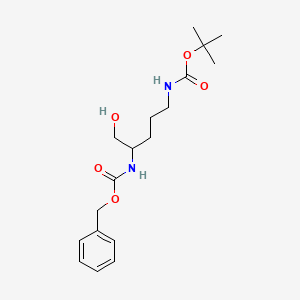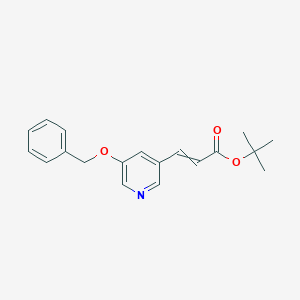
tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion. Flow microreactor systems have also been employed to enhance the efficiency and sustainability of the process .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing techniques, including continuous flow processes that offer higher efficiency and scalability compared to traditional batch processes . These methods ensure consistent quality and yield, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acrylate: Shares the tert-butyl ester functional group but lacks the pyridine and benzyloxy substituents.
tert-Butyl 3-(pyridin-3-yl)acrylate: Similar structure but without the benzyloxy group.
tert-Butyl 3-(5-methoxypyridin-3-yl)acrylate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE is unique due to the presence of both the benzyloxy and pyridine groups, which confer distinct reactivity and selectivity. These features make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl 3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
InChI Key |
GJZGULRRGDXSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



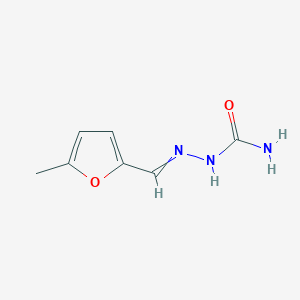

![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)

![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)
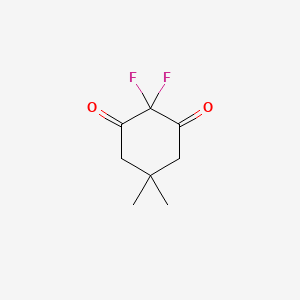
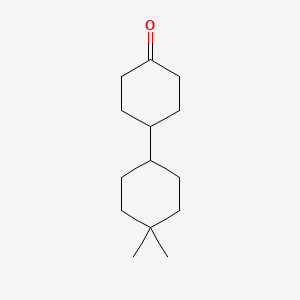
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)


![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
